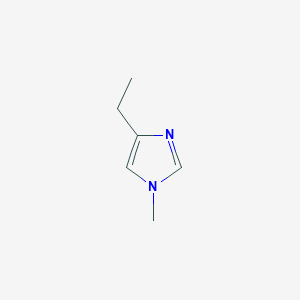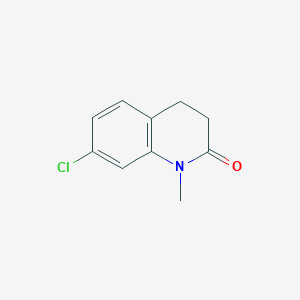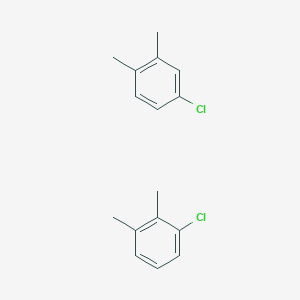
1-Chloro-2,3-dimethylbenzene; 4-chloro-1,2-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are organic compounds that belong to the class of aromatic hydrocarbons. These compounds are derivatives of benzene, where chlorine and methyl groups are substituted at specific positions on the benzene ring. They are used in various chemical processes and have applications in different fields of research and industry.
作用機序
Target of Action
It has been suggested that the compound can inhibit tdg activity .
Mode of Action
It is known that the compound interacts with its targets through a two-step mechanism . In the first, slow or rate-determining step, the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions to yield 4-substituted 1,2-dimethyl benzenes .
Result of Action
It is known that the compound can inhibit tdg activity .
Action Environment
It is known that the compound can react with various amines, mercaptans, and nitriles under aryne forming conditions .
準備方法
Synthetic Routes and Reaction Conditions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. In these reactions, a chlorine atom is introduced to the benzene ring in the presence of a catalyst such as aluminum chloride (AlCl3). The methyl groups are typically introduced through Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of these compounds involves similar electrophilic aromatic substitution reactions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired products .
化学反応の分析
Types of Reactions
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene undergo various chemical reactions, including:
Substitution Reactions: These compounds can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, mercaptans, and nitriles.
Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under aryne forming conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the methyl groups.
Major Products
科学的研究の応用
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene have several applications in scientific research:
類似化合物との比較
Similar Compounds
2-Chloro-1,4-dimethylbenzene: Similar structure but with different positions of chlorine and methyl groups.
3-Chloro-1,2-dimethylbenzene: Another isomer with chlorine and methyl groups at different positions.
Uniqueness
1-Chloro-2,3-dimethylbenzene and 4-chloro-1,2-dimethylbenzene are unique due to their specific substitution patterns, which influence their chemical reactivity and applications. The position of the substituents affects the electronic distribution on the benzene ring, making these compounds distinct from their isomers .
特性
IUPAC Name |
1-chloro-2,3-dimethylbenzene;4-chloro-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H9Cl/c1-6-3-4-8(9)5-7(6)2;1-6-4-3-5-8(9)7(6)2/h2*3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBWEBDHSKHWPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C.CC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
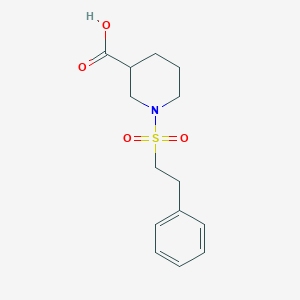
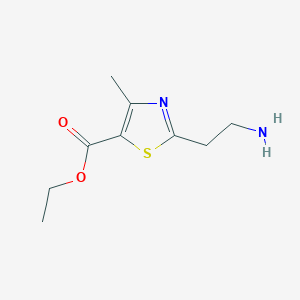
![{[4-(2-Phenyldiazen-1-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B6612353.png)
![Acetonitrile, [(4-bromophenyl)thio]-](/img/structure/B6612356.png)
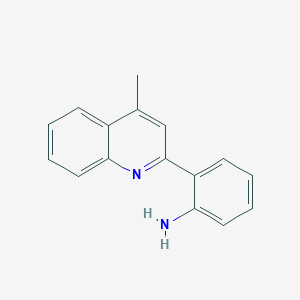
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyloxy]propanoic acid](/img/structure/B6612368.png)
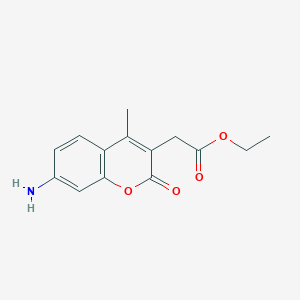
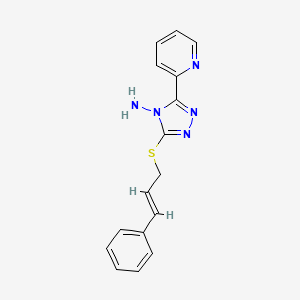
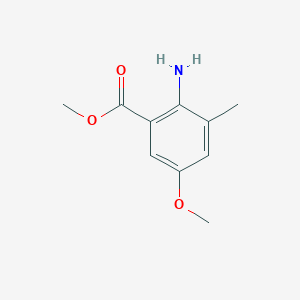
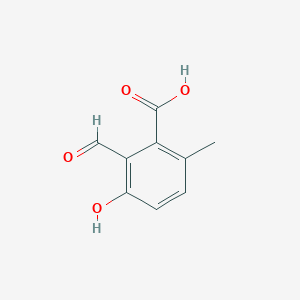
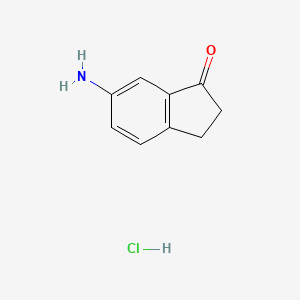
![6-methyl-6-azabicyclo[3.1.0]hexane](/img/structure/B6612439.png)
